Argatroban Impurity B arises during the synthesis and degradation of argatroban. It is formed under various conditions, including exposure to acidic or basic environments, thermal stress, and oxidative conditions. The identification and quantification of this impurity are essential for ensuring the integrity of argatroban formulations .
In terms of chemical classification, Argatroban Impurity B can be categorized as a nitro compound derived from the structural modifications of argatroban. Specifically, it is characterized by the presence of a nitro group attached to an arginine derivative, which plays a role in its biological activity and stability .
The synthesis of Argatroban Impurity B typically involves several chemical reactions that may include condensation and hydrolysis processes. A common method for synthesizing argatroban intermediates involves using dichloromethane as a solvent and employing various reagents such as N,N'-carbonyl dimidazoles and triethylamine under controlled temperatures .
The synthesis process often requires careful monitoring of reaction conditions, such as temperature and pH, to minimize the formation of impurities. High-performance liquid chromatography (HPLC) is frequently used to analyze the purity and identify impurities during this process. The HPLC method commonly employs a C-18 reversed-phase column with a gradient elution using trifluoroacetic acid aqueous solution and acetonitrile as mobile phases .
Argatroban Impurity B has a complex molecular structure that includes an ethyl group, a nitro group attached to an arginine derivative, and a piperidine ring. The specific structure can be represented as ethyl (4R)-1-[N^8-nitro-L-arginyl]-4-methylpiperidine-2-carboxylate dihydrochloride .
The molecular formula for Argatroban Impurity B is C₁₃H₁₈N₄O₄·2HCl, with a molecular weight of approximately 335.22 g/mol. Detailed spectroscopic analysis (such as Nuclear Magnetic Resonance and Mass Spectrometry) is used to confirm its structure and purity .
Argatroban Impurity B can undergo various chemical reactions typical for nitro compounds, including reduction and hydrolysis. These reactions can alter its stability and biological activity.
For instance, under acidic or alkaline conditions, Argatroban Impurity B may hydrolyze to form other degradation products. The kinetics of these reactions are influenced by factors such as temperature, pH, and the presence of catalysts or stabilizers .
Argatroban Impurity B appears as an off-white solid with hygroscopic properties. It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
The compound exhibits stability under neutral conditions but may degrade under extreme pH or oxidative environments. Its melting point and boiling point have not been extensively documented but are critical for formulation stability assessments .
Argatroban Impurity B serves primarily in research settings to study degradation pathways of argatroban and assess quality control measures in pharmaceutical formulations. Its identification is crucial for regulatory compliance in drug manufacturing processes.
Argatroban Impurity B is designated chemically as (2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid. Its molecular formula is C₂₂H₃₄N₄O₅S, with a molecular weight of 466.59 g/mol [1]. The compound exists as a mixture of diastereomers due to chiral centers at the 2-position of the piperidine ring and the 3-position of the tetrahydroquinoline moiety. Key identifiers include:
Table 1: Key Chemical Identifiers of Argatroban Impurity B
Property | Value |
---|---|
CAS Registry Number | 188659-43-0 |
IUPAC Name | (2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
Molecular Formula | C₂₂H₃₄N₄O₅S |
Molecular Weight | 466.59 g/mol |
SMILES Notation | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
InChI Key | ZNDKSTYNIAVIGX-IOVMHBDKSA-N |
Impurity B primarily forms through two mechanisms: synthetic by-products during peptide coupling steps and degradation pathways under hydrolytic or oxidative stress:
Stability studies indicate that Impurity B accumulates beyond ICH thresholds (>0.15%) when argatroban solutions are stored above 25°C or exposed to UV-rich environments. This necessitates protective measures such as amber glass packaging and inert atmosphere during manufacturing [10].
Table 2: Degradation Conditions Promoting Argatroban Impurity B Formation
Stress Condition | Experimental Parameters | Impurity B Yield |
---|---|---|
Acidic Hydrolysis (HCl) | 0.1N, 60°C, 72 hours | 5.2–7.8% |
Alkaline Hydrolysis (NaOH) | 0.1N, 60°C, 72 hours | 4.9–6.3% |
Oxidative (H₂O₂) | 3% w/v, 25°C, 48 hours | 3.1–4.5% |
Photolytic (UV-Vis) | 300–800 nm, 25°C, 60 minutes | 2.8–3.9% |
Global regulatory frameworks mandate strict control of Argatroban Impurity B due to its potential impact on drug safety:
Regulatory submissions (NDA/ANDA) must include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7